Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-
Overview
Description
Scientific Research Applications
Recovery of Metal Ions from Aqueous Solutions
N,N’-Bis(salicylidene)-1,6-hexanediamine (Salen) has been used as an active compound for the recovery of Ni(II), Cu(II), and Zn(II) ions from aqueous solutions . It was used as an extractant or as a carrier in three main methods of metal ion separation: liquid–liquid extraction, transport across polymer inclusion membranes (PIMs), and sorption/desorption .
Recovery of Noble Metal Ions
Salen has also been used as an extractant in classical liquid–liquid extraction and as a carrier in membrane processes designed for the recovery of noble metal ions (Pd2+, Ag+, Pt2+, and Au3+) from aqueous solutions . Both sorption and desorption were investigated in the case of the utilization of membranes .
Flame Retardant
A highly effective novel phosphorus-containing Schiff base derivative flame retardant N, N′-bis[1-(salicylidene) methanephenylphosphonic acid]-1,2- ethylene diamine (SMAE) was prepared via the addition reaction between Phenylphosphinic acid and N, N’-bis(salicylidene) . This shows the potential of N,N’-Bis(salicylidene)-1,6-hexanediamine in the field of flame retardants.
Future Directions
properties
IUPAC Name |
2-[6-[(2-hydroxyphenyl)methylideneamino]hexyliminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19-11-5-3-9-17(19)15-21-13-7-1-2-8-14-22-16-18-10-4-6-12-20(18)24/h3-6,9-12,15-16,23-24H,1-2,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVHKINVBJRBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCCCCN=CC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884030 | |
Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
CAS RN |
4081-35-0 | |
Record name | Bis(salicylidene)-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4081-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4081-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the photochromic properties of N,N'-Bis(salicylidene)-1,6-hexanediamine and how are they studied?
A1: N,N'-Bis(salicylidene)-1,6-hexanediamine exhibits photochromism, meaning it undergoes a reversible color change upon light exposure. Studies using steady-state and time-dependent fluorescence spectroscopy, UV-Vis absorption spectroscopy, and FTIR measurements have shown that the compound transitions to its keto form upon light exposure. [, ] This keto form is responsible for the observed color change.
Q2: How does the structure of N,N'-Bis(salicylidene)-1,6-hexanediamine influence its ability to form complexes with transition metals?
A2: N,N'-Bis(salicylidene)-1,6-hexanediamine acts as a Schiff base ligand due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms, along with the oxygen atoms in the molecule, can coordinate to transition metal ions, forming stable complexes. [] The length of the hexane bridge in the molecule can influence the geometry and stability of the resulting metal complexes.
Q3: Can N,N'-Bis(salicylidene)-1,6-hexanediamine be used to create luminescent materials, and what factors influence their efficiency?
A3: While N,N'-Bis(salicylidene)-1,6-hexanediamine itself is not inherently luminescent, it can be incorporated into larger structures that exhibit luminescence. For example, N,N'-Bis(salicylidene)-1,6-hexanediamine can be used as a bridging ligand in polynuclear Eu(III) complexes with hexafluoroacetylacetonate (hfa) ligands. [] The efficiency of light emission in these complexes depends on the interaction between the Schiff base ligand and the hfa ligand, which can facilitate energy transfer to the Eu(III) ion and enhance its luminescence.
Q4: What are the potential applications of transition metal complexes incorporating N,N'-Bis(salicylidene)-1,6-hexanediamine?
A4: The transition metal complexes formed with N,N'-Bis(salicylidene)-1,6-hexanediamine, particularly those with luminescent properties, hold potential in various applications. These include their use as light-emitting materials in devices like LEDs, [] as well as potential applications in sensing and catalysis. Further research is needed to fully explore and exploit these potential applications.
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